molecular formula C8H22B2F8NP B6338469 2-(Di-i-propylphosphonium)ethylammonium bis(tetrafluoroborate) CAS No. 1222630-50-3

2-(Di-i-propylphosphonium)ethylammonium bis(tetrafluoroborate)

Cat. No. B6338469
CAS RN: 1222630-50-3
M. Wt: 336.86 g/mol
InChI Key: FRNNRBJVGVIOPD-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Di-i-propylphosphonium)ethylammonium bis(tetrafluoroborate) (or DEPPA-BF4) is a quaternary ammonium salt with a unique structure and properties that make it an important reagent for organic synthesis and scientific research. DEPPA-BF4 is a white, crystalline solid with a melting point of 180-181°C and a molecular weight of 483.60 g/mol. It is soluble in water and many organic solvents, making it a versatile reagent for both organic synthesis and scientific research applications.

Mechanism of Action

DEPPA-BF4 has been shown to act as a Lewis acid catalyst, meaning that it can facilitate the formation of a covalent bond between two molecules. It can also act as a Lewis base, meaning that it can form a coordinate covalent bond with a Lewis acid. Additionally, DEPPA-BF4 has been shown to form hydrogen bonds with molecules, allowing it to act as a catalyst for a variety of organic reactions.
Biochemical and Physiological Effects
DEPPA-BF4 has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a proton donor, meaning that it can facilitate the transfer of protons from one molecule to another. Additionally, DEPPA-BF4 has been shown to act as an inhibitor of enzymes, such as proteases and phosphatases, and to act as an inhibitor of the synthesis of proteins.

Advantages and Limitations for Lab Experiments

The use of DEPPA-BF4 in lab experiments has several advantages. It is a relatively inexpensive reagent, making it an attractive choice for researchers on a budget. It is also highly soluble in both water and organic solvents, making it easy to work with in the lab. Additionally, its unique structure and properties make it a versatile reagent for a variety of organic reactions.
However, there are also some limitations to using DEPPA-BF4 in lab experiments. Its high melting point can make it difficult to use in certain reactions, and it can be toxic if ingested or inhaled. Additionally, its reactivity can make it difficult to store for long periods of time, as it can react with other compounds in the air.

Future Directions

There are several potential future directions for the use of DEPPA-BF4 in scientific research. It could be used as a reagent for the synthesis of novel materials, such as polymers and nanomaterials. Additionally, its unique structure and properties could be exploited to develop new catalysts for organic transformations. Finally, its ability to act as an inhibitor of enzymes could be explored further to develop novel drugs and therapies.

Synthesis Methods

DEPPA-BF4 can be synthesized by a two-step reaction. The first step involves the reaction of di-i-propylphosphonium chloride with sodium bis(tetrafluoroborate) in aqueous solution, resulting in the formation of di-i-propylphosphonium bis(tetrafluoroborate). The second step involves the reaction of this intermediate with ethylamine in an aprotic solvent, such as dimethylformamide or acetonitrile, to form DEPPA-BF4.

Scientific Research Applications

DEPPA-BF4 has been used in a variety of scientific research applications, including as a catalyst for organic transformations, as a reagent for the synthesis of chiral compounds, and as a ligand in coordination chemistry. It has also been used as a reagent for the synthesis of biologically active compounds, such as non-steroidal anti-inflammatory drugs and antifungal agents. Additionally, DEPPA-BF4 has been used as a reagent for the synthesis of novel materials, such as polymers and nanomaterials.

properties

IUPAC Name

2-di(propan-2-yl)phosphaniumylethylazanium;ditetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NP.2BF4/c1-7(2)10(6-5-9)8(3)4;2*2-1(3,4)5/h7-8H,5-6,9H2,1-4H3;;/q;2*-1/p+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNNRBJVGVIOPD-UHFFFAOYSA-P
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)[PH+](CC[NH3+])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22B2F8NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(DI-I-Propylphosphonium)ethylammonium bis(tetrafluoroborate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.